1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of an ethoxyphenyl group attached to a sulfonyl moiety, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.
Reaction: The 4-ethoxybenzenesulfonyl chloride is reacted with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- 1-[(4-Methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
Comparison: 1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, methyl), the ethoxy derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-15-8-10-16(11-9-15)23(20,21)19-13-12-18-17(19)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXBNLCXGPAJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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